![molecular formula C21H19F3N4O3 B6477557 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2640976-52-7](/img/structure/B6477557.png)
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
The compound contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide”:
Antileishmanial Activity
This compound has shown promising antileishmanial activity. Research indicates that pyrazole derivatives, including this compound, exhibit potent effects against Leishmania species. The compound’s structure allows it to interact effectively with the parasite’s biological pathways, making it a potential candidate for developing new antileishmanial drugs .
Antimalarial Properties
The compound also demonstrates significant antimalarial properties. Studies have shown that it can inhibit the growth of Plasmodium species, the causative agents of malaria. Its efficacy in reducing parasitemia levels in infected models suggests its potential as a therapeutic agent for malaria .
Antibacterial Applications
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has been investigated for its antibacterial properties. The compound’s ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes makes it a promising candidate for treating bacterial infections .
Antifungal Activity
The compound has shown efficacy against various fungal pathogens. Its mechanism involves interfering with fungal cell membrane integrity and inhibiting key enzymes required for fungal growth. This makes it a potential antifungal agent for treating infections caused by fungi .
Anticancer Potential
Research has explored the compound’s potential in cancer therapy. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been observed in preclinical studies. The compound’s interaction with specific cancer cell receptors and signaling pathways highlights its potential as an anticancer agent .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases and conditions .
Antioxidant Activity
Studies have shown that the compound possesses antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and mitigating the effects of oxidative stress-related diseases .
Neuroprotective Applications
The compound has been investigated for its neuroprotective effects. It shows potential in protecting neuronal cells from damage caused by oxidative stress and inflammation. This makes it a promising candidate for developing treatments for neurodegenerative diseases .
These applications highlight the diverse potential of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors . For instance, imidazole-containing compounds, which share a similar heterocyclic structure with the given compound, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding or other types of molecular interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function.
Biochemical Pathways
Based on the reported activities of similar compounds, it’s possible that this compound could affect a variety of biochemical pathways related to its targets .
Pharmacokinetics
Compounds with similar structures are often highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Based on the reported activities of similar compounds, it’s likely that this compound could have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-28-18(11-13-26-28)15-4-2-14(3-5-15)10-12-25-19(29)20(30)27-16-6-8-17(9-7-16)31-21(22,23)24/h2-9,11,13H,10,12H2,1H3,(H,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXVJYPMHYPUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |
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